2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol. This compound contains several functional groups, including a butanoic acid moiety, an acetylthio group, and a pyrrolidinyl ester. It is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.
Mechanism of Action
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in the influx of calcium ions into cells, thereby affecting cellular functions that depend on calcium signaling.
Pharmacokinetics
The compound this compound has shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of calcium currents. This can lead to a decrease in calcium-dependent cellular functions. In animal models, this compound has shown potent anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders such as epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate involves multiple steps. One common synthetic route includes the esterification of butanoic acid with 2,5-dioxo-1-pyrrolidinyl ester in the presence of a suitable catalyst. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research involving this compound includes investigations into its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate can be compared with other similar compounds, such as:
Butanoic acid, 4-(2-pyridinyldithio)-2-sulfo-, 1-(2,5-dioxo-1-pyrrolidinyl) ester: This compound also contains a butanoic acid moiety and a pyrrolidinyl ester but has a different substituent group (2-pyridinyldithio) instead of the acetylthio group.
This compound: This compound is structurally similar but may have different functional groups or substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYUKDBVOLOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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